molecular formula C28H27BrN2 B10920018 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10920018
M. Wt: 471.4 g/mol
InChI Key: DWMUKAIRGKWHGX-UHFFFAOYSA-N
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Description

4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, dimethylphenyl groups, and a vinylbenzyl group, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the dimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions, where the pyrazole core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the vinylbenzyl group: The final step involves the reaction of the intermediate compound with 4-vinylbenzyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and vinylbenzyl groups could influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE: Lacks the bromine and vinylbenzyl groups, making it less versatile in certain applications.

    4-BROMO-1H-PYRAZOLE: Lacks the dimethylphenyl and vinylbenzyl groups, resulting in different chemical and biological properties.

    1-(4-VINYLBENZYL)-1H-PYRAZOLE:

Uniqueness

4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the combination of bromine, dimethylphenyl, and vinylbenzyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C28H27BrN2

Molecular Weight

471.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H27BrN2/c1-6-22-9-11-23(12-10-22)17-31-28(25-14-8-19(3)21(5)16-25)26(29)27(30-31)24-13-7-18(2)20(4)15-24/h6-16H,1,17H2,2-5H3

InChI Key

DWMUKAIRGKWHGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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